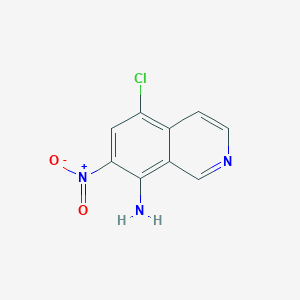

5-Chloro-7-nitroisoquinolin-8-amine

Description

Properties

IUPAC Name |

5-chloro-7-nitroisoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQAGXKRDZXHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C(=CC(=C21)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Potential and Biological Activities of 5 Chloro 7 Nitroisoquinolin 8 Amine Analogues in Preclinical Studies

Broad-Spectrum Preclinical Biological Activities of Isoquinoline (B145761) Derivatives

Isoquinoline derivatives are a significant class of compounds that have demonstrated a wide range of pharmacological activities in preclinical research. semanticscholar.orgnih.gov Their structural versatility allows for modifications that can tune their biological profiles, leading to the development of potent agents for various diseases. semanticscholar.org The inherent bioactivity of the isoquinoline nucleus has made it a privileged scaffold in drug discovery. nih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal)

Isoquinoline derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity. nih.gov Preclinical studies have highlighted their potential in combating both bacterial and fungal pathogens, including strains that have developed resistance to conventional antibiotics. nih.govvt.edu

A novel class of alkynyl isoquinolines has demonstrated potent bactericidal activity against a range of Gram-positive bacteria. nih.govvt.edu Notably, representative compounds from this class, HSN584 and HSN739, were effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains. nih.gov These compounds were also able to reduce the MRSA load in macrophages, a feat that vancomycin (B549263) could not achieve, and showed a low propensity for resistance development. nih.govvt.edu The proposed mechanism of action for these alkynyl isoquinolines involves the perturbation of the bacterial cell wall and nucleic acid biosynthesis. nih.govvt.edu

Other synthetic isoquinoline derivatives have also shown significant antibacterial properties. Two compounds, 1 and 2 , isolated from the fungus Penicillium spathulatum Em19, were active against both Gram-negative and Gram-positive bacteria. nih.gov Compound 2 was generally more potent, with a minimal inhibitory concentration (MIC) of 1 µg/mL against S. aureus. nih.gov Tricyclic isoquinoline derivatives have also been synthesized and evaluated for their antibacterial activity. Compounds 8d and 8f from this series were found to be active against several Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. scilit.com

In the realm of antifungal activity, certain isoquinoline derivatives have shown promise. jlu.edu.cnresearchgate.net Fifteen novel isoquinoline derivatives were synthesized, and at a concentration of 50 mg/L, compounds Ic , Ie , and Il exhibited high inhibition rates (up to 93.0%) against the plant pathogens Physalospora piricola and Rhizotonia cerealis. jlu.edu.cnresearchgate.net The activity of these compounds was comparable to the commercial fungicide Chlorothalonil. jlu.edu.cnresearchgate.net Another study reported that chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters (10 and 14 , respectively) and chlorophenethyl carbamate (B1207046) 22 , displayed the greatest antifungal activity among the tested compounds. nih.gov

Table 1: Antibacterial Activity of Selected Isoquinoline Derivatives

| Compound | Test Organism | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| HSN584 | Methicillin-resistant S. aureus (MRSA) | Active | nih.govvt.edu |

| HSN739 | Methicillin-resistant S. aureus (MRSA) | Active | nih.govvt.edu |

| Compound 2 | Staphylococcus aureus | 1 µg/mL (MIC) | nih.gov |

| Compound 8d | Staphylococcus aureus | 16 µg/mL | scilit.com |

| Compound 8f | Staphylococcus aureus | 32 µg/mL | scilit.com |

| Compound 8f | Streptococcus pneumoniae | 32 µg/mL | scilit.com |

| bis-[6-(5,6-dihydro-chelerythrinyl)]ether | Methicillin-resistant S. aureus (MRSA) | 1.0 µM (IC50) | researchgate.net |

| 6-ethoxy-chelerythrine | Methicillin-resistant S. aureus (MRSA) | 4.0 µM (IC50) | researchgate.net |

Antimalarial Activity

The quest for new antimalarial agents has led to the investigation of isoquinoline derivatives, which have shown potential against the Plasmodium parasite, the causative agent of malaria. nih.govnih.gov Both natural and synthetic isoquinolines have been evaluated in preclinical models, demonstrating activity against drug-sensitive and drug-resistant strains of the parasite. nih.govcapes.gov.br

An isoquinoline derivative isolated from Streptomyces hygroscopicus subsp. hygroscopicus, identified as 6,7-dinitro-2- nih.govscilit.commdpi.comtriazol-4-yl-benzo[de]isoquinoline-1,3-dione, was studied for its antimalarial potential through in silico methods. nih.govnih.gov The study suggested that this compound has the potential to bind to several protein targets in Plasmodium, with the best binding affinity observed for adenylosuccinate synthetase. nih.govnih.gov The pharmacokinetic profile of this compound also indicated that it possesses drug-like properties. nih.govnih.gov

Synthetic approaches have yielded novel aziridine–(iso)quinoline hybrids with promising antimalarial activity. capes.gov.br These compounds were tested against a chloroquine-sensitive strain of Plasmodium falciparum, and all showed micromolar potency, with IC50 values ranging from 0.22 to 30 µM. capes.gov.br The six most potent compounds in this series also demonstrated micromolar activity against a chloroquine-resistant strain of P. falciparum, with IC50 values between 1.02 and 17.58 µM. capes.gov.br

Furthermore, the 4-aminoquinoline (B48711) class of drugs, which includes well-known antimalarials like chloroquine, continues to be a scaffold for the development of new derivatives. nih.gov A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has shown excellent in vitro activity against drug-resistant P. falciparum parasites. nih.gov MG3 was also found to be orally active in rodent models of malaria, with efficacy comparable or superior to chloroquine. nih.gov

Table 2: Antimalarial Activity of Selected Isoquinoline Derivatives

| Compound/Derivative Class | Test Organism/Strain | Activity (IC50) | Reference |

|---|---|---|---|

| Aziridine–(iso)quinoline hybrids | P. falciparum (chloroquine-sensitive) | 0.22–30 µM | capes.gov.br |

| Top 6 Aziridine–(iso)quinoline hybrids | P. falciparum (chloroquine-resistant) | 1.02–17.58 µM | capes.gov.br |

| MG3 | P. falciparum (drug-resistant) | Excellent in vitro activity | nih.gov |

Antitumor and Cytotoxic Properties (In Vitro Investigations)

The isoquinoline framework is a key structural feature in numerous compounds with significant antitumor and cytotoxic properties. semanticscholar.orgnih.gov Preclinical in vitro studies have consistently demonstrated the potential of isoquinoline analogues to inhibit the proliferation of various cancer cell lines. univ.kiev.uanih.govnih.gov

A study involving the screening of 533 novel isoquinoline derivatives identified two compounds, B01002 and C26001, with effective antitumor activity against the SKOV3 ovarian cancer cell line. nih.gov These compounds were shown to inhibit tumor cell proliferation with IC50 values of 7.65 and 11.68 µg/mL, respectively. nih.gov Their mechanism of action was found to be the induction of apoptosis. nih.gov In another study, a screening of 11 isoquinoline derivatives and α-methylene-γ-butyrolactones identified "Compound 2" as a potential anticancer agent due to its high cytotoxicity towards HeLa and HepG2 cancer cells and relatively low toxicity to normal HEK-293T cells. nih.govilo.org

Phenylaminoisoquinolinequinones represent another class of isoquinoline derivatives with potent antiproliferative activity. nih.gov A series of these compounds were synthesized and tested against three human cancer cell lines: AGS (gastric), SK-MES-1 (lung), and J82 (bladder). nih.gov Several of these compounds, including 3b , 4b , 7b , and 5a , exhibited higher antiproliferative activities than the reference drug etoposide, with some reaching submicromolar IC50 values. nih.gov

The lamellarins, which possess a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, are known for their potent cytotoxic activity against a wide range of tumor cells. rsc.org Lamellarin D, for instance, has shown cytotoxicity values in the nanomolar range (38–110 nM) and is particularly effective against human prostate cancer cells. rsc.org

Table 3: In Vitro Antitumor Activity of Selected Isoquinoline Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| B01002 | SKOV3 (Ovarian) | 7.65 µg/mL | nih.gov |

| C26001 | SKOV3 (Ovarian) | 11.68 µg/mL | nih.gov |

| Compound 3b | AGS, SK-MES-1, J82 | Submicromolar range | nih.gov |

| Compound 4b | AGS, SK-MES-1, J82 | Submicromolar range | nih.gov |

| Compound 7b | AGS, SK-MES-1, J82 | Submicromolar range | nih.gov |

| Compound 5a | AGS, SK-MES-1, J82 | Submicromolar range | nih.gov |

| Lamellarin D | Prostate Cancer Cells | 38–110 nM | rsc.org |

Anti-inflammatory Effects

Isoquinoline derivatives have demonstrated significant anti-inflammatory properties in various preclinical models, primarily by modulating key inflammatory pathways and mediators. semanticscholar.orgnih.gov These compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting their potential as therapeutic agents for inflammatory conditions. frontiersin.orgbioworld.com

A novel isoquinoline derivative, Litcubanine A (LA), isolated from Litsea cubeba, was found to significantly inhibit the lipopolysaccharide (LPS)-induced activation of inflammatory macrophages. frontiersin.org LA achieved this by modulating the NF-κB pathway, which led to a decrease in inflammatory factors such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). frontiersin.org Molecular docking studies also revealed that LA could directly bind to the iNOS protein. frontiersin.org

In another study, a series of eleven novel isoquinoline-1-carboxamides were synthesized and evaluated for their effects on LPS-induced inflammation in BV2 microglial cells. nih.gov Three of these compounds, HSR1101, HSR1102, and HSR1103, showed potent suppression of pro-inflammatory mediators, including interleukin-6 (IL-6), TNF-α, and nitric oxide (NO), without causing significant cytotoxicity. nih.gov HSR1101 was particularly noteworthy as it also reversed the LPS-suppressed production of the anti-inflammatory cytokine IL-10. nih.gov The anti-inflammatory effects of HSR1101 were attributed to its inhibition of the MAPKs/NF-κB pathway. nih.gov

A novel isoquinoline derivative, CYY054c, was also investigated for its anti-inflammatory properties. researchgate.netnih.gov In LPS-stimulated macrophages, CYY054c inhibited NF-κB expression and reduced the release of TNF-α, IL-1β, and IL-6, as well as the expression of iNOS and cyclooxygenase-2 (COX-2). researchgate.netnih.gov

Table 4: Anti-inflammatory Activity of Selected Isoquinoline Derivatives

| Compound | Model/Cell Line | Key Findings | Reference |

|---|---|---|---|

| Litcubanine A (LA) | LPS-activated macrophages | Inhibited NF-κB pathway; decreased iNOS, TNF-α, IL-1β | frontiersin.org |

| HSR1101 | LPS-treated BV2 microglial cells | Suppressed IL-6, TNF-α, NO; increased IL-10; inhibited MAPKs/NF-κB pathway | nih.gov |

| HSR1102 | LPS-treated BV2 microglial cells | Suppressed IL-6, TNF-α, NO | nih.gov |

| HSR1103 | LPS-treated BV2 microglial cells | Suppressed IL-6, TNF-α, NO | nih.gov |

| CYY054c | LPS-stimulated macrophages | Inhibited NF-κB expression; reduced TNF-α, IL-1β, IL-6, iNOS, COX-2 | researchgate.netnih.gov |

Antiviral and Anti-HIV Activities

The isoquinoline scaffold has been identified as a valuable starting point for the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). researchgate.netnih.gov Preclinical research has highlighted the potential of isoquinoline derivatives to interfere with viral entry and replication processes. nih.govnih.gov

A series of isoquinoline-based CXCR4 antagonists were synthesized and evaluated for their anti-HIV activity. nih.govnih.gov CXCR4 is a major coreceptor for HIV entry into host cells. All the synthesized compounds demonstrated the ability to compete with the natural ligand CXCL12 for binding to CXCR4. nih.gov The antiviral activity of these compounds was tested against the X4-tropic wild-type HIV-1 NL4-3 strain and the HIV-2 ROD strain in MT-4 cells. nih.gov Several analogues, including compounds 19a–c , 19e , 20 , 24a , and 24c , exhibited excellent antiviral activity against both HIV-1 and HIV-2, with EC50 values below 100 nM, and they did not show cytotoxicity to the host cells. nih.gov Compound 24c was identified as particularly promising, displaying consistently low nanomolar activity across various assays. nih.gov

A review of isoquinoline alkaloids has also underscored their potential as antiviral agents. researchgate.net This review covered seventeen different types of isoquinoline alkaloids and their activities against various viruses, including HIV. researchgate.net The structure-activity relationship studies suggest that features like a quaternary nitrogen and a methylenedioxy group at specific positions can enhance the antiviral activity of certain isoquinoline alkaloid classes. researchgate.net

Furthermore, some isoquinoline alkaloids have been investigated for their potential against SARS-CoV-2. nih.gov Alkaloids such as emetine, cephaeline, and papaverine (B1678415) have shown strong antiviral activities in preclinical studies, coupled with significant anti-inflammatory effects, which could be beneficial in treating COVID-19. nih.gov

Table 5: Anti-HIV Activity of Selected Isoquinoline-Based CXCR4 Antagonists

| Compound | Virus Strain | Activity (EC50) | Reference |

|---|---|---|---|

| 19a | HIV-1, HIV-2 | < 100 nM | nih.gov |

| 19b | HIV-1, HIV-2 | < 100 nM | nih.gov |

| 19c | HIV-1, HIV-2 | < 100 nM | nih.gov |

| 19e | HIV-1, HIV-2 | < 100 nM | nih.gov |

| 20 | HIV-1, HIV-2 | < 100 nM | nih.gov |

| 24a | HIV-1, HIV-2 | < 100 nM | nih.gov |

| 24c | HIV-1, HIV-2 | Low nanomolar activity | nih.govnih.gov |

Neuroprotective and Neuromodulatory Properties

Isoquinoline alkaloids have been recognized for their potential to exert neuroprotective effects, which could be beneficial in the context of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.comnih.govresearchgate.net These compounds can act through multiple mechanisms to protect neurons from damage and apoptosis. mdpi.comnih.gov

The neuroprotective effects of isoquinoline alkaloids are often attributed to their ability to reduce inflammatory injury and oxidative stress. mdpi.comresearchgate.net For instance, berberine (B55584) has been shown to exert anti-inflammatory effects by inhibiting the production of TNF-α, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). mdpi.com It can also combat oxidative stress by activating antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). mdpi.com Nuciferine is another isoquinoline alkaloid that can reduce oxidative stress damage in nerve cells. mdpi.com

Salsolinol (B1200041), a structural analogue of dopamine, and its derivatives have been studied for their role in the nervous system. acs.org An in vitro study showed that both enantiomers of salsolinol and N-methyl-(R)-salsolinol have neuroprotective potential. acs.org Specifically, N-methyl-(R)-salsolinol at a concentration of 50 µM demonstrated a neuroprotective effect on SH-SY5Y neuroblastoma cells that were damaged by the neurotoxin MPP+. acs.org

The mechanisms underlying the neuroprotective actions of isoquinoline alkaloids are diverse and include inhibiting nerve injury inflammation, anti-oxidative damage, regulating autophagy, inhibiting intracellular calcium overload, and improving mitochondrial dysfunction. mdpi.com These findings suggest that isoquinoline derivatives are a promising source for the development of new therapies for neurodegenerative disorders. nih.govresearchgate.net

Table 6: Neuroprotective Mechanisms of Selected Isoquinoline Alkaloids

| Compound | Proposed Neuroprotective Mechanism | Reference |

|---|---|---|

| Berberine | Anti-inflammatory (inhibits TNF-α, COX-2, iNOS), Anti-oxidative (activates SOD, GSH) | mdpi.com |

| Nuciferine | Reduces oxidative stress in nerve cells | mdpi.com |

| Tetrandrine | Reduces inflammatory injury | mdpi.comresearchgate.net |

| N-methyl-(R)-salsolinol | Protects against MPP+-induced neurotoxicity | acs.org |

Molecular Mechanisms and Target Interactions (Preclinical)

The preclinical evaluation of compounds structurally analogous to 5-Chloro-7-nitroisoquinolin-8-amine has revealed a spectrum of molecular interactions that underscore their therapeutic potential. These interactions range from the inhibition of key enzymes and modulation of receptor activity to the interference with fundamental cellular signaling pathways and the generation of reactive molecules.

The ability of quinoline (B57606) and isoquinoline derivatives to inhibit various enzymes is a cornerstone of their pharmacological activity.

Poly (ADP-ribose) polymerase (PARP) , an enzyme crucial for DNA repair, has been a significant target in cancer therapy. Analogues with a quinoxaline (B1680401) scaffold, which is structurally related to quinoline, have demonstrated potent PARP-1 inhibitory activity. For instance, certain 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives have shown IC50 values in the nanomolar range, with some compounds being more potent than the standard drug Olaparib nih.gov. This suggests that the core heterocyclic structure is amenable to modifications that can achieve high-affinity binding to the PARP active site.

Phenylethanolamine N-methyltransferase (PNMT) is an enzyme that catalyzes the final step in the biosynthesis of epinephrine. Inhibitors of PNMT have been explored for their potential in various cardiovascular and neurological conditions. Studies on a series of 7,8-fused heterocyclic tetrahydroisoquinolines have shown that these compounds can be potent inhibitors of PNMT. However, the substitution of a chloro group at the 5-position of a tetrahydroisoquinoline analogue led to a loss of potency, highlighting the sensitivity of the enzyme's active site to the substitution pattern on the isoquinoline ring nih.gov.

Chymotrypsin , a serine protease, has also been a target for quinoline-based inhibitors. Certain substituted quinolines have been identified as modest inhibitors of the 20S proteasome's chymotrypsin-like activity, with one particular compound exhibiting an IC50 of 14.4 μM nih.gov. Further research has shown that N-nitrosamide derivatives can act as enzyme-activated inhibitors, leading to irreversible alkylation of the active-site serine residue of α-chymotrypsin nih.gov.

Urease , a nickel-containing enzyme, is a virulence factor in some pathogenic bacteria and a target for inhibitors to improve nitrogen fertilization in agriculture. Quinoline derivatives, such as certain quinoline-4-carboxylic acids, have been screened for their urease inhibitory properties, although some have shown only modest activity researchgate.net. In contrast, hydroquinones, which can be considered structurally related to the hydroxyquinoline substructure present in some analogues, have been shown to be efficient inhibitors of urease nih.gov.

Table 1: Inhibitory Activity of Quinoline and Isoquinoline Analogues Against Various Enzymes

| Compound Class | Target Enzyme | Key Findings | IC50 Values |

|---|---|---|---|

| Quinoxaline Derivatives | PARP-1 | Potent inhibition, with some compounds exceeding the potency of Olaparib. | 2.31 - 57.35 nM nih.gov |

| Tetrahydroisoquinolines | PNMT | Potent inhibition, but a 5-chloro substitution resulted in loss of potency. | Not specified nih.gov |

| Substituted Quinolines | Chymotrypsin | Modest inhibition of 20S proteasome chymotryptic activity. | 14.4 μM nih.gov |

| Quinoline-4-carboxylic acids | Urease | Some derivatives showed weak to moderate inhibitory activity. | Not specified researchgate.net |

| Hydroquinones | Urease | Efficient, irreversible inhibition. | Not specified nih.gov |

The isoquinoline core is a key feature of many alkaloids with affinity for opioid receptors. While direct studies on 5-Chloro-7-nitroisoquinolin-8-amine analogues are limited, research on related structures provides valuable insights. Opioids exert their effects by binding to opioid receptors (OR), which are G-protein-coupled receptors (GPCRs) nih.gov.

Preclinical studies on various opioid ligands have established their binding affinities (Ki) and functional potencies (EC50) at different opioid receptor subtypes (μ, δ, κ). For example, the binding affinity of morphine to the μ-opioid receptor has a Ki value of 1.2 nM nih.gov. Fentanyl and its analogues also exhibit a wide range of binding affinities at the μ-opioid receptor, with some derivatives showing sub-nanomolar Ki values plos.org.

The chemical structure of a ligand significantly influences its binding affinity and selectivity. For instance, modifications to the chemical groups at different positions on the morphinan (B1239233) core can dramatically alter binding affinity nih.gov. Although the specific analogues of 5-Chloro-7-nitroisoquinolin-8-amine have not been extensively tested for opioid receptor binding, the presence of the isoquinoline scaffold suggests that such investigations could be a fruitful area of research.

Table 2: Binding Affinities and Potencies of Representative Opioid Ligands

| Ligand | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) |

|---|---|---|---|

| Morphine | μ-opioid | 1.2 nM nih.gov | 9.35 pEC50 elifesciences.org |

| Fentanyl | μ-opioid | 0.007 - 214 nM plos.org | 9.51 pEC50 elifesciences.org |

| ATPM | κ-opioid | Not specified | 2.4 nM researchgate.net |

| MB-1C-OH | κ-opioid | 35 nmol/L researchgate.net | 16.7 nmol/L researchgate.net |

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in many diseases, including cancer. Several quinoline-based compounds have been shown to inhibit the NF-κB pathway.

N-quinoline-benzenesulfonamide (NQBS) derivatives have demonstrated potent anti-lymphoma effects by targeting the NF-κB pathway, with IC50 values for growth inhibition ranging from 0.75 to 1.5 μM in various lymphoma cell lines nih.gov. These compounds were shown to inhibit the DNA binding of NF-κB subunits nih.gov. Furthermore, a novel quinoline inhibitor has been reported to potentially interfere with the DNA-binding activity of the p65/NF-κB transcription factor nih.gov. The proteasome inhibitor activity of some substituted quinolines also contributes to NF-κB inhibition by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm nih.gov.

The generation of reactive oxygen species (ROS) is another important mechanism through which some quinoline derivatives exert their biological effects. 4-Nitroquinoline 1-oxide (4NQO), a well-known carcinogen, is thought to exert its genotoxicity in part through the generation of ROS nih.gov. Studies have shown that 4NQO treatment leads to the formation of superoxide, hydrogen peroxide, and hydroxyl radicals, resulting in oxidative DNA damage nih.gov.

Similarly, an analogue of the subject compound, 8-hydroxy-5-nitroquinoline, has been shown to increase intracellular ROS generation. This effect was significantly enhanced by the presence of copper, suggesting a metal-dependent mechanism of ROS production nih.gov. The ability of such nitro-substituted quinoline and isoquinoline analogues to generate ROS could be a key component of their potential anticancer activity.

The biological activity of many compounds is predicated on their ability to interact with essential macromolecules like DNA and proteins. Isoquinoline alkaloids, for instance, are known to bind to nucleic acids, and these interactions are being explored for drug design nih.gov.

Some quinoline-based compounds have been shown to act as DNA intercalators. This mode of action can inhibit enzymes that act on DNA, such as DNA methyltransferases, polymerases, and base excision repair glycosylases biorxiv.org. For example, certain quinoline derivatives were found to inhibit the activity of the DNA glycosylase UDG on double-stranded DNA but not on single-stranded DNA, highlighting the specificity of the interaction biorxiv.org. In silico molecular docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives have also shown their potential to bind to proteins with binding affinities ranging from -5.3 to -6.1 Kcal/mol nih.gov. Furthermore, displacement affinity chromatography has identified that quinoline antimalarial drugs can selectively bind to human aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) researchgate.net. These findings indicate that quinoline and isoquinoline scaffolds can engage in a variety of interactions with both nucleic acids and proteins, leading to a diverse range of biological outcomes.

Structure Activity Relationship Sar Studies of 5 Chloro 7 Nitroisoquinolin 8 Amine and Isoquinoline Congeners

Impact of Substituent Position and Nature on Biological Activity

The biological activity of isoquinoline (B145761) derivatives is significantly dictated by the type and placement of substituents on the core structure. nih.gov The nature of these groups, whether they are electron-donating or electron-withdrawing, their size, and their hydrogen-bonding capacity, all play a role in the molecule's interaction with biological targets. nih.govnih.gov

Role of Halogen and Nitro Groups in Modulating Potency and Selectivity

The presence and position of halogen and nitro groups are pivotal in modulating the potency and selectivity of isoquinoline-based compounds. Halogens, such as the chloro group in 5-Chloro-7-nitroisoquinolin-8-amine, can significantly influence the electronic properties and lipophilicity of the molecule. mdpi.com The substitution of a halogen atom can lead to enhanced biological activity. For instance, in a series of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, the presence of a chlorine atom was found to result in superior or comparable activity to the unsubstituted derivative. nih.gov Specifically, the introduction of a chloro group at position 5 of the quinoline (B57606) ring has been shown to improve anticancer activity. nih.gov

The nitro group, an electron-withdrawing substituent, is a versatile functional group in medicinal chemistry, although it can be associated with toxicity. nih.gov In the context of 8-hydroxyquinolines, a related class of compounds, the 5-nitro derivative (Nitroxoline) has demonstrated potent anticancer and antimicrobial activities. nih.govresearchgate.net The position of the nitro group is crucial; for example, 8-hydroxy-5-nitroquinoline was found to be the most toxic among several analogues in human cancer cell lines. nih.gov The combination of a chloro group at position 5 and a nitro group at position 7, as seen in the subject compound, suggests a deliberate design to leverage the electronic effects of both groups to achieve a specific biological profile.

The following table summarizes the effect of halogen and nitro group substitutions on the biological activity of quinoline and isoquinoline derivatives based on findings from related compounds.

| Compound Class | Substituent | Position(s) | Observed Effect on Biological Activity | Reference |

| 8-Hydroxyquinolines | 5-Chloro | 5 | Increased anticancer activity | nih.gov |

| 8-Hydroxyquinolines | 5-Nitro | 5 | Potent anticancer and antimicrobial activity | nih.govresearchgate.net |

| Tetrahydroisoquinolines | Chloro | - | Superior or comparable activity to unsubstituted analogs | nih.gov |

| Quinoline Derivatives | 7-Chloro | 7 | Lower cytotoxicity in some thioalkylquinoline series | mdpi.com |

Influence of Alkyl and Aromatic Substituents

The introduction of alkyl and aromatic substituents can have a profound impact on the biological activity of isoquinoline congeners. The size and nature of these groups can affect the compound's ability to fit into the binding site of a target protein. In studies on 1-substituted tetrahydroisoquinolines, the length of the alkyl chain was found to be a determining factor for cytotoxic effects. For example, 1-tridecyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline showed high cytotoxicity with low toxicity to healthy cells. nih.gov

Aromatic substituents can also significantly modulate activity. In some instances, the presence of an ancillary phenyl group is necessary for activity. researchgate.net However, in other cases, the introduction of an aromatic moiety can decrease toxicity and abrogate selectivity. nih.gov For example, in a series of 8-hydroxyquinoline (B1678124) derivatives, compounds with branched aromatic substituents in position 7 showed enhanced activity as prolylhydroxylase inhibitors. nih.gov

Effects of Quaternary Nitrogen Atoms and Other Structural Features

The nitrogen atom within the isoquinoline ring system is a key feature that can be modified to alter biological activity. Quaternization of this nitrogen, forming a quaternary ammonium (B1175870) salt, can significantly impact the compound's properties, such as its solubility and ability to interact with biological targets. In some alkaloids, the presence of a quaternary nitrogen is associated with their biological activity. nih.gov The formation of N-oxides, another modification of the nitrogen atom, can also influence the biological profile. nih.gov

Other structural features, such as the fusion of additional heterocyclic rings to the isoquinoline core, can lead to novel compounds with distinct biological activities. For instance, the development of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives has been a strategy to create new cytotoxic agents. nih.gov

Conformational Analysis and Molecular Recognition in Biological Systems

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological macromolecules. researchgate.net Conformational analysis aims to identify the stable conformations of a molecule and understand the energy barriers between them. csbsju.edulibretexts.org For isoquinoline derivatives, the heterocyclic ring typically prefers a half-chair conformation, with bulky substituents like phenyl rings occupying a pseudo-equatorial position to minimize steric strain. nih.gov

Design Principles for Enhanced Pharmacological Profiles

The design of isoquinoline derivatives with improved pharmacological properties often follows a fragment-based drug discovery (FBDD) approach. nih.gov This strategy involves identifying small molecular fragments that bind to a biological target and then growing or merging these fragments to create a more potent lead compound. nih.gov

Key principles for enhancing the pharmacological profiles of isoquinoline-based compounds include:

Optimizing Substituent Effects: Systematically modifying substituents to improve potency and selectivity, as discussed in the SAR sections. This includes fine-tuning the electronic and steric properties of the molecule. nih.gov

Improving Physicochemical Properties: Altering the structure to enhance properties like solubility and cell permeability, which are crucial for bioavailability. For instance, the introduction of polar groups or the formation of salts can improve aqueous solubility.

Structure-Based Design: Utilizing the three-dimensional structure of the target protein, often obtained through X-ray crystallography or homology modeling, to design ligands that fit precisely into the binding site. nih.gov Molecular docking simulations can be employed to predict binding modes and affinities, guiding the design of new analogs with improved interactions. nih.govdntb.gov.ua

Reducing Off-Target Effects: Modifying the structure to decrease binding to unintended targets, thereby reducing potential side effects. This can be achieved by enhancing the selectivity for the desired biological target.

By applying these principles, medicinal chemists can rationally design novel isoquinoline derivatives, such as analogs of 5-Chloro-7-nitroisoquinolin-8-amine, with optimized therapeutic potential.

Computational Chemistry and Cheminformatics in the Study of 5 Chloro 7 Nitroisoquinolin 8 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine optimized molecular geometry, electronic structure, and various other physicochemical parameters. For complex heterocyclic systems such as 5-Chloro-7-nitroisoquinolin-8-amine, DFT calculations can elucidate the influence of substituent groups—the chloro, nitro, and amine groups—on the isoquinoline (B145761) scaffold.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Regioselectivity

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity and kinetic stability of a molecule. wikipedia.orgyoutube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. eurjchem.com

For 5-Chloro-7-nitroisoquinolin-8-amine, the distribution and energies of these orbitals are heavily influenced by the electron-withdrawing nitro group and the electron-donating amine group. While direct computational studies on this specific molecule are not prevalent in the reviewed literature, analysis of the closely related compound 5-nitroisoquinoline (B18046) (5NIQ), performed at the B3LYP/6-311++G(d,p) level of theory, provides valuable comparative insights. nih.gov The HOMO of 5NIQ is distributed over the entire molecule, while the LUMO is concentrated around the nitro group and the adjacent carbon atoms, indicating that these are the likely sites for nucleophilic attack. nih.gov The energy gap for 5NIQ was calculated to be -4.248 eV. nih.gov A similar analysis for 5-Chloro-7-nitroisoquinolin-8-amine would be expected to show significant localization of the LUMO on the nitro-substituted ring, guiding predictions of its regioselectivity in chemical reactions.

Table 1: Frontier Molecular Orbital Energies for 5-Nitroisoquinoline (5NIQ)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.251 |

| LUMO | -3.003 |

| Energy Gap (ΔE) | 4.248 |

Data sourced from theoretical calculations on 5-nitroisoquinoline. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.dewikipedia.orgwisc.edu This method is invaluable for quantitatively describing chemical bonding and understanding delocalization effects, such as hyperconjugation and resonance. uni-muenchen.dersc.org NBO analysis calculates the charge transfer and stabilization energies (E(2)) between filled (donor) and empty (acceptor) orbitals, providing a measure of the strength of these interactions. eurjchem.comuni-muenchen.de

Table 2: Calculated Natural Atomic Charges for Selected Atoms of 5-Nitroisoquinoline (5NIQ)

| Atom | Natural Charge (e) |

|---|---|

| N (isoquinoline ring) | -0.456 |

| N (nitro group) | 0.449 |

| O (nitro group) | -0.378 |

| O (nitro group) | -0.375 |

Data sourced from NBO analysis on 5-nitroisoquinoline. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule (ligand), such as 5-Chloro-7-nitroisoquinolin-8-amine, interacts with a biological macromolecule, typically a protein (receptor). These methods are central to structure-based drug design.

Ligand-Target Protein Interaction Modeling

Molecular docking predicts the preferred orientation and binding mode of a ligand within the active site of a target protein. researchgate.net The process involves sampling a large number of possible conformations and scoring them based on their binding affinity, which is often estimated in kcal/mol. Studies on various nitroaromatic compounds and quinoline (B57606) derivatives have successfully used docking to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding. researchgate.netbibliotekanauki.plnih.gov

For 5-Chloro-7-nitroisoquinolin-8-amine, docking studies could be employed to screen for potential protein targets and to model its binding mode. For instance, docking it against enzymes like kinases or reductases could reveal its potential as an inhibitor. The amino and nitro groups would be expected to act as key hydrogen bond donors and acceptors, respectively, while the planar isoquinoline ring could participate in π-π stacking interactions with aromatic amino acid residues in the protein's active site.

Conformational Behavior and Binding Affinity Predictions

Following docking, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic model by accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. nih.gov These simulations can be used to assess the stability of the predicted binding pose and to refine binding affinity predictions using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). nih.gov

An MD simulation of 5-Chloro-7-nitroisoquinolin-8-amine bound to a target protein would track the conformational changes and the persistence of key intermolecular interactions. This would confirm whether the initial docked pose is stable and provide a more accurate estimation of the binding free energy (ΔG), which is a crucial indicator of a compound's potential biological activity. For example, studies on similar heterocyclic compounds have used MD to validate docking results and have found binding energy values ranging from -8 to -10 kcal/mol for promising inhibitors. bibliotekanauki.plnih.gov

Theoretical Spectroscopy and Electronic Properties

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its electronic behavior. eurjchem.com Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), while standard DFT calculations can predict vibrational spectra (Infrared and Raman). eurjchem.com

For 5-Chloro-7-nitroisoquinolin-8-amine, theoretical calculations could predict its UV-Vis absorption maxima, which correspond to electronic transitions, likely of the π → π* and n → π* type, characteristic of aromatic nitro compounds. researchgate.net Furthermore, calculated IR and Raman spectra can aid in the assignment of vibrational modes. A study on 5-nitroisoquinoline successfully assigned its experimental IR and Raman bands with the help of DFT calculations. nih.gov Such a theoretical spectrum for 5-Chloro-7-nitroisoquinolin-8-amine would provide a valuable reference for its experimental characterization, helping to identify characteristic frequencies for the C-Cl, NO₂, and NH₂ group vibrations.

Vibrational Spectral Data Analysis (IR, Raman)

The vibrational spectrum of 5-Chloro-7-nitroisoquinolin-8-amine is expected to be complex, characterized by the contributions from the isoquinoline core, the chloro group, the nitro group, and the amine group. DFT calculations, typically using the B3LYP functional with a suitable basis set like 6-31G*, can provide a reliable prediction of the vibrational modes. researchgate.net

Expected Vibrational Modes for 5-Chloro-7-nitroisoquinolin-8-amine:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Scissoring | 1590 - 1650 | |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Symmetric Stretching | 1300 - 1370 | |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Out-of-plane Bending | 675 - 900 | |

| C=C / C=N (Aromatic) | Stretching | 1400 - 1600 |

| C-Cl | Stretching | 600 - 800 |

| C-N | Stretching | 1250 - 1360 |

| This table presents theoretically expected ranges and is not based on direct experimental data for 5-Chloro-7-nitroisoquinolin-8-amine. |

The interpretation of the computed spectra would be aided by Potential Energy Distribution (PED) analysis, which attributes the calculated vibrational frequencies to specific internal coordinates of the molecule, thereby providing an unambiguous assignment of each vibrational mode. researchgate.net Such computational studies are crucial for understanding the molecule's structural and electronic properties. elixirpublishers.com

UV-Vis Spectroscopy Simulations

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating UV-Vis absorption spectra, predicting the absorption maxima (λmax) and the nature of the corresponding electronic transitions. qnl.qarsc.org

For 5-Chloro-7-nitroisoquinolin-8-amine, the presence of both an electron-donating group (amine) and an electron-withdrawing group (nitro) on the isoquinoline scaffold suggests the potential for intramolecular charge transfer (ICT) transitions. These ICT transitions are often responsible for the long-wavelength absorption bands in the UV-Vis spectrum.

A TD-DFT study on related nitro-substituted heterocyclic compounds has shown that the nitro group can induce significant changes in the spectral features, often leading to the appearance of new bands in the visible range. qnl.qa The electronic transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In molecules with donor-acceptor character, the HOMO is often localized on the electron-donating moiety, while the LUMO is localized on the electron-withdrawing moiety.

Simulated Electronic Transitions for a Related Nitro-Amino Substituted Aromatic System:

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 450 | 0.25 |

| HOMO-1 -> LUMO | 380 | 0.15 |

| HOMO -> LUMO+1 | 320 | 0.10 |

| This table is illustrative and based on computational studies of analogous donor-acceptor aromatic systems. The values are not specific to 5-Chloro-7-nitroisoquinolin-8-amine. |

Simulations of the UV-Vis spectrum of 5-Chloro-7-nitroisoquinolin-8-amine would likely be performed using a functional such as CAM-B3LYP, which is known to provide accurate results for charge-transfer excitations. frontiersin.org The calculations would reveal the energies of the electronic transitions and the orbitals involved, providing a detailed understanding of the molecule's electronic structure and photophysical properties. researchgate.net

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, such as 5-Chloro-7-nitroisoquinolin-8-amine, are of great interest for their potential non-linear optical (NLO) properties. NLO materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. nih.gov Computational chemistry plays a vital role in the prediction and understanding of the NLO response of molecules.

The key parameters that determine a molecule's NLO activity are the first hyperpolarizability (β) and the second hyperpolarizability (γ). These can be calculated using DFT methods. The presence of the strong electron-donating amine group and the strong electron-withdrawing nitro group attached to the conjugated isoquinoline system is a classic design motif for enhancing NLO properties. nih.govresearchgate.net

Computational studies on similar D-π-A (donor-π-acceptor) systems have shown that the magnitude of the first hyperpolarizability is strongly dependent on the extent of charge transfer from the donor to the acceptor. nih.gov A smaller HOMO-LUMO energy gap is generally associated with a larger NLO response.

Calculated NLO Properties for a Representative D-π-A Isoquinoline Derivative:

| Property | Calculated Value |

| Dipole Moment (μ) | 8.5 D |

| Average Polarizability (α) | 35 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 150 x 10⁻³⁰ esu |

| This table is for illustrative purposes, showing typical values for computationally screened isoquinoline-based NLO candidates, and does not represent direct data for 5-Chloro-7-nitroisoquinolin-8-amine. |

The computational investigation of 5-Chloro-7-nitroisoquinolin-8-amine's NLO properties would involve optimizing the molecular geometry and then calculating the static and dynamic hyperpolarizabilities. Such studies would provide valuable insights into its potential as an NLO material and guide the synthesis of new, more efficient NLO chromophores. nih.govnih.gov

Cheminformatics and Database Analysis for Related Isoquinoline Structures

Cheminformatics provides the tools to analyze large chemical databases and uncover structure-activity or structure-property relationships. For a molecule like 5-Chloro-7-nitroisoquinolin-8-amine, cheminformatics approaches can be used to identify structurally similar compounds and predict its biological or material properties based on the known properties of its neighbors in chemical space.

Publicly available databases such as PubChem, ChEMBL, and ZINC contain millions of chemical structures that can be screened for isoquinoline derivatives with similar substitution patterns. Such a search could reveal compounds that have been tested for various biological activities, such as anticancer or antimicrobial effects, given that the isoquinoline scaffold is a common feature in many bioactive molecules. nih.gov

A typical cheminformatics workflow would involve:

Substructure Searching: Identifying all compounds in a database containing the 5-chloro-7-nitro-isoquinoline core.

Similarity Searching: Finding molecules with a high degree of structural similarity to 5-Chloro-7-nitroisoquinolin-8-amine, often using Tanimoto coefficients based on molecular fingerprints.

Scaffold Analysis: Analyzing the prevalence of the isoquinoline scaffold and its substitution patterns in datasets of active compounds.

Property Prediction: Using quantitative structure-activity relationship (QSAR) models to predict properties of interest for 5-Chloro-7-nitroisoquinolin-8-amine based on the properties of known related compounds.

This type of analysis can help to prioritize the synthesis and testing of 5-Chloro-7-nitroisoquinolin-8-amine for specific applications and can provide a broader context for understanding its potential role in various fields of chemical research.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways

Key areas of exploration could include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry offers a powerful toolkit of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) that could be employed for the late-stage functionalization of the isoquinoline (B145761) core. This would allow for the rapid generation of a library of derivatives with diverse substituents at various positions, facilitating the exploration of the chemical space around the core scaffold.

C-H Activation Strategies: Direct C-H activation and functionalization represent a highly atom-economical approach to modifying the isoquinoline nucleus. Developing selective C-H activation protocols for the specific positions on the 5-Chloro-7-nitroisoquinolin-8-amine backbone would provide a novel and efficient way to introduce chemical diversity.

Flow Chemistry and Automation: The use of flow chemistry can offer significant advantages in terms of reaction control, safety, and scalability. Developing a continuous flow process for the synthesis of this compound could enable the rapid and reproducible production of material for further studies.

A comparative table of potential synthetic methodologies is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Multi-step Synthesis | Well-established procedures for core formation. | Often lengthy, low overall yield, limited diversity. |

| Transition-Metal Catalysis | High efficiency, broad substrate scope, late-stage functionalization. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| C-H Activation | High atom economy, novel bond formations. | Selectivity and reactivity control can be challenging. |

| Flow Chemistry | Enhanced safety, precise reaction control, scalability. | Initial setup costs, potential for clogging with solid byproducts. |

Development of New Biological Probes and Tool Compounds

The unique electronic and structural features of 5-Chloro-7-nitroisoquinolin-8-amine make it an attractive candidate for the development of biological probes. The nitro group, for instance, is a known fluorophore quencher and can be reduced under specific biological conditions, suggesting potential for creating "turn-on" fluorescent probes for detecting reductive stress or specific enzyme activities.

Future research in this area could involve:

Fluorescent Probes: Modification of the amine or other positions with fluorophores could lead to the development of probes for cellular imaging. The nitro group's quenching ability could be harnessed to design probes that become fluorescent upon interaction with a specific biological target or in a particular cellular environment.

Photoaffinity Labels: Introduction of a photolabile group would enable the creation of photoaffinity labels. These tools are invaluable for identifying the specific protein targets of a bioactive compound by forming a covalent bond upon photoactivation.

Biotinylated or "Clickable" Derivatives: Synthesis of derivatives bearing a biotin (B1667282) tag or a "clickable" functional group (e.g., an alkyne or azide) would facilitate pull-down assays and activity-based protein profiling (ABPP) to identify and characterize the cellular binding partners of 5-Chloro-7-nitroisoquinolin-8-amine.

Advanced SAR Studies and Rational Design of Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a molecule influences its biological activity. oncodesign-services.com For 5-Chloro-7-nitroisoquinolin-8-amine, a systematic exploration of the SAR will be essential to optimize its potential as a therapeutic lead.

Key aspects of future SAR studies will likely include:

Modification of Substituents: Systematically altering the chloro, nitro, and amino groups will be crucial. For example, replacing the chloro group with other halogens or small alkyl groups could modulate lipophilicity and target engagement. The position and nature of the nitro group could be varied to fine-tune electronic properties and metabolic stability. The primary amine offers a convenient handle for introducing a wide range of substituents to explore interactions with target proteins.

Positional Isomers: Synthesizing and evaluating positional isomers of the chloro and nitro groups will provide valuable information on the spatial requirements for biological activity.

Bioisosteric Replacements: Replacing key functional groups with bioisosteres can help to improve pharmacokinetic properties or reduce potential liabilities. For instance, the nitro group could be replaced with other electron-withdrawing groups to assess the impact on activity and toxicity.

A hypothetical SAR exploration could be guided by the following table:

| Position | Modification | Rationale |

| C5 | Vary halogen (F, Br, I), introduce small alkyl groups. | Modulate lipophilicity, steric interactions, and potential halogen bonding. |

| C7 | Replace nitro with cyano, sulfone, or other electron-withdrawing groups. | Investigate the importance of the nitro group's electronic and steric properties. |

| C8 | Acylation, alkylation, or arylation of the amine. | Explore the chemical space around this position to enhance target binding. |

Integration of In Vitro and In Silico Methodologies for Lead Compound Identification

The synergy between computational (in silico) and experimental (in vitro) approaches is a powerful strategy for accelerating the identification and optimization of lead compounds. nih.govnih.gov This integrated approach can save significant time and resources by prioritizing the synthesis of the most promising molecules.

The application of this integrated workflow to 5-Chloro-7-nitroisoquinolin-8-amine would involve:

Computational Modeling:

Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding mode of 5-Chloro-7-nitroisoquinolin-8-amine and its analogues, guiding the design of new derivatives with improved affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once initial SAR data is available, QSAR models can be built to predict the activity of virtual compounds, helping to prioritize synthetic efforts. oncodesign-services.com

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives, allowing for the early identification and mitigation of potential liabilities. nih.gov

In Vitro Screening:

High-Throughput Screening (HTS): If a suitable assay is available, HTS can be used to rapidly screen a library of 5-Chloro-7-nitroisoquinolin-8-amine analogues against a specific biological target.

Cell-Based Assays: Evaluation of compounds in relevant cell-based models can provide valuable information on their cellular potency, mechanism of action, and potential cytotoxicity.

Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding to a target protein and to determine binding affinity and kinetics.

This iterative cycle of in silico design, chemical synthesis, and in vitro testing will be instrumental in advancing 5-Chloro-7-nitroisoquinolin-8-amine from a compound of interest to a validated lead molecule with therapeutic potential.

Q & A

Q. What spectroscopic techniques are essential for confirming the structural identity and purity of 5-Chloro-7-nitroisoquinolin-8-amine?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (1H/13C), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For novel derivatives, compare experimental spectra with computational predictions (e.g., DFT-based tools). Purity ≥95% should be verified via HPLC with UV detection at λmax corresponding to nitro and amine functional groups. Include raw spectral data in supplementary materials for reproducibility .

Q. What safety protocols are critical when handling intermediates during synthesis?

Methodological Answer: Use explosion-proof fume hoods with HEPA filtration for nitro-group reactions. Mandatory PPE includes nitrile gloves (≥8 mil thickness), ANSI Z87.1-rated goggles, and fire-retardant lab coats. Emergency showers and eyewash stations must be accessible within 10 seconds of the reaction area. Document all incidents in a hazard logbook .

Q. How should synthetic procedures be documented to ensure reproducibility?

Methodological Answer: Specify exact molar ratios (±2%), temperature control (±1°C), and mixing speeds (RPM ±10%). Include raw NMR integration values, HPLC chromatograms, and CAS registry numbers for known compounds in supplementary materials. Cross-reference characterization data with established literature .

Advanced Research Questions

Q. How can factorial design optimize synthetic yield while minimizing hazardous byproducts?

Methodological Answer: Implement a 2^(k-p) fractional factorial design to evaluate parameters like temperature (80–120°C), stoichiometric ratios (1:1.2–1:1.5), and catalyst loading (5–15 mol%). Use response surface methodology (RSM) to model variable interactions and prioritize yield maximization. Include three experimental replicates to assess reproducibility .

Q. What computational strategies resolve discrepancies between DFT predictions and observed regioselectivity?

Methodological Answer: Conduct multi-reference CASSCF calculations to account for electron correlation in nitro-amine systems. Validate against experimental kinetics via Eyring plots (ΔG‡ comparisons). Use solvent continuum models (e.g., SMD) with explicit solvation shells for polar aprotic media .

Q. How should accelerated stability studies predict decomposition pathways under thermal stress?

Methodological Answer: Follow ICH Q1A(R2) guidelines using 40°C/75% RH conditions over 6 months. Analyze degradation products via LC-MS/MS with MRM transitions specific to nitro-reduction and amine-oxidation pathways. Apply Arrhenius kinetics to extrapolate shelf-life at 25°C .

Q. What mechanistic insights can in situ FTIR provide during reaction monitoring?

Methodological Answer: Track nitro group reduction (1520 cm⁻¹ → 1350 cm⁻¹) and amine protonation (1650 cm⁻¹ NH bend) in real-time. Use multivariate curve resolution (MCR) to deconvolute overlapping bands. Correlate intermediate concentrations with DFT-computed vibrational spectra .

Q. How can multi-scale modeling predict environmental fate of degradation products?

Methodological Answer: Combine molecular dynamics (MD) simulations of hydrolysis pathways with QSAR models for ecotoxicity. Validate via OECD 301F biodegradability tests and Daphnia magna acute toxicity assays (48h EC50 determinations) .

Data Contradiction & Theoretical Frameworks

Q. How to resolve contradictions between computational and experimental reactivity data?

Methodological Answer: Cross-validate using hybrid functional DFT (e.g., B3LYP-D3) with larger basis sets (6-311++G**). Perform error analysis on experimental kinetics (e.g., confidence intervals for rate constants). Align theoretical assumptions (e.g., solvent effects) with experimental conditions .

Q. How to integrate the compound’s properties into a theoretical framework for isoquinoline design?

Methodological Answer: Map electronic properties (HOMO/LUMO energies) to Hammett σ constants. Use frontier molecular orbital theory to predict reactivity in cross-coupling reactions. Validate through comparative studies with halogen-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.